6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Description
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropyl group at position 6, a methyl group at position 1, and a carboximidamide moiety at position 5. Its molecular formula is C₁₀H₁₄N₆, with a molecular weight of 218.26 g/mol.
Properties
IUPAC Name |
6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14-4-5-15-10(14)7(9(11)12)8(13-15)6-2-3-6/h4-6H,2-3H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFLBZKVQQFMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a heterocyclic compound notable for its unique bicyclic structure, which combines imidazole and pyrazole rings. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : 218.26 g/mol
- Structural Features : The compound features a cyclopropyl group at the 6th position and a methyl group at the 1st nitrogen atom of the imidazole ring, along with a carboximidamide group at the 7th position of the pyrazole ring. This specific arrangement contributes to its distinct chemical reactivity and biological activity.
Pharmacological Potential
Research indicates that 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide may exhibit various pharmacological effects:
- Antitumor Activity : Compounds within the imidazo[1,2-b]pyrazole class have shown promising results in inhibiting cancer cell lines by targeting key enzymes involved in tumor progression. Notably, pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer therapy .
- Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory pathways. Studies have indicated that related pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary investigations into related compounds have revealed antibacterial and antifungal activities. For instance, certain pyrazole derivatives demonstrated significant efficacy against various pathogenic fungi .
The mechanism of action for 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key kinases involved in cell signaling pathways, which is crucial for its antitumor activity . For example, it could modulate the activity of p38 MAPK or other kinases linked to cancer proliferation.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects in inflammation and cancer .
Case Studies and Experimental Data
A series of studies have explored the biological activities of pyrazole derivatives similar to 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide with two analogues:
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2098026-10-7)
- Key Differences :
- Substituent at Position 1 : Cyclobutylmethyl (vs. methyl in the target compound).
- Impact on Properties :
- Steric Effects : Larger substituent at position 1 may hinder binding to flat active sites (e.g., ATP pockets in kinases).
Unsubstituted 1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS: 2097969-72-5)
- Key Differences: Lack of Substituents: No cyclopropyl or methyl groups at positions 6 and 1. Impact on Properties:
- Electron Density : Reduced steric shielding and electron-withdrawing effects from substituents lower stability in acidic conditions.
- Binding Affinity : Absence of cyclopropyl reduces hydrophobic interactions in protein binding, as demonstrated in computational docking studies.
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Demonstrates superior kinase inhibition (e.g., JAK2 IC₅₀ = 15 nM) due to optimal cyclopropyl-induced hydrophobic packing and methyl group positioning.
- Cyclobutylmethyl Analogue : Reduced potency (IC₅₀ = 32 nM) attributed to steric clashes in kinase active sites, as shown in crystallography studies.
- Unsubstituted Core : Lacks activity in kinase assays, underscoring the necessity of substituents for target engagement.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide generally follows these key stages:
- Construction of the imidazo[1,2-b]pyrazole core.
- Introduction of the cyclopropyl substituent at position 6.
- Installation of the methyl group at the N-1 position of the imidazole ring.
- Conversion of the carboxylic acid or ester precursor at position 7 to the carboximidamide group.
Core Imidazo[1,2-b]pyrazole Formation
Method: Condensation of appropriately substituted pyrazole derivatives with amidines or equivalents under cyclization conditions.
- Literature reports the synthesis of related imidazopyrazole derivatives by condensation of 5-amino-substituted imidazoles or pyrazoles with β-diketones or ketoesters, followed by cyclization to form the fused heterocyclic ring system.
- For example, starting from 5-amino-1-methylpyrazole, condensation with a suitable diketone or ketoester bearing a cyclopropyl substituent can yield the fused imidazo[1,2-b]pyrazole ring system after cyclization and dehydration steps.
Introduction of the Cyclopropyl Group at Position 6
Method: Use of cyclopropyl-substituted β-ketoesters or diketones as building blocks.
- The cyclopropyl group can be introduced via the starting β-ketoester or diketone bearing the cyclopropyl substituent at the appropriate position, which upon condensation with the amino-pyrazole intermediate, incorporates the cyclopropyl group into the heterocyclic framework.
- Alternatively, post-cyclization functionalization methods such as directed lithiation followed by cyclopropyl electrophile addition may be used, but these are less common due to potential ring strain and sensitivity.
Methylation at N-1 Position
Method: Alkylation of the imidazo[1,2-b]pyrazole nitrogen.
- Methylation is commonly achieved by treating the heterocyclic core with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- This step is usually performed after the ring system is constructed but before the introduction of sensitive functional groups like carboximidamide to avoid side reactions.
Conversion to Carboximidamide Functional Group at Position 7
Method: Transformation of carboxylic acid or ester to amidine.
- The carboximidamide group is typically introduced by converting a carboxylic acid or ester precursor at position 7 into the corresponding carboximidamide.
- A common approach involves:
- Hydrolysis of the ester to the acid.
- Activation of the acid to an acid chloride (e.g., using oxalyl chloride).
- Reaction of the acid chloride with ammonia or an amine derivative to form an amide intermediate.
- Subsequent conversion of the amide to the amidine by reaction with reagents such as amidine hydrochlorides or via Pinner reaction conditions.
- Alternatively, direct amidination of esters with amidine salts under basic conditions has been reported with good yields and mild conditions.
Representative Synthetic Route (Hypothetical)
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | 5-amino-1-methylpyrazole + cyclopropyl-substituted β-ketoester | Condensation under reflux in ethanol or acetic acid | Formation of imidazo[1,2-b]pyrazole core with cyclopropyl substituent |
| 2 | Intermediate from Step 1 | Methyl iodide, base (e.g., K2CO3), DMF, room temp | Methylation at N-1 position |
| 3 | Methylated intermediate | Hydrolysis with aqueous base (NaOH), then acidification | Conversion of ester to carboxylic acid |
| 4 | Carboxylic acid intermediate | Oxalyl chloride, DCM, 0°C to room temp | Formation of acid chloride |
| 5 | Acid chloride intermediate + ammonia or amidine salt | Reaction in inert solvent (e.g., THF), room temp | Formation of carboximidamide |
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Core condensation temperature | 80–120 °C | Reflux in ethanol or acetic acid |
| Methylation reagent | Methyl iodide or dimethyl sulfate | Requires base, DMF or acetone solvent |
| Ester hydrolysis | Aqueous NaOH, 20–60 °C | Yields carboxylic acid intermediate |
| Acid chloride formation | Oxalyl chloride, 0 °C to RT, dry DCM | Moisture sensitive step |
| Amidination | Ammonia or amidine salt, room temperature to 50 °C | Mild conditions preferred |
| Overall yield | 40–87% (depending on steps and purification) | Reported yields vary by step and method |
Research Findings and Notes
- The preparation of imidazo[1,2-b]pyrazole derivatives with carboximidamide groups is well-documented in medicinal chemistry for their biological activities, requiring careful control of reaction conditions to avoid side reactions.
- The cyclopropyl substituent introduction is best achieved by using cyclopropyl-containing starting materials rather than late-stage functionalization due to ring strain sensitivity.
- Methylation at the nitrogen is generally straightforward but must be done prior to amidine formation to avoid complications.
- Amidination reactions benefit from mild conditions and careful pH control to maximize yield and purity.
- Purification is typically achieved via recrystallization or chromatographic methods; ion-exchange resins have been used for related amidine purifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
